molecular formula C7H4BrF3O2 B1271966 3-Bromo-4-(trifluoromethoxy)phenol CAS No. 886496-88-4

3-Bromo-4-(trifluoromethoxy)phenol

Cat. No.: B1271966
CAS No.: 886496-88-4
M. Wt: 257 g/mol
InChI Key: GVPNWQKCKBFPBG-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)phenol (3-Br-4-TFP) is an organobromine compound that has been used for a variety of applications in the scientific research field. It is a colorless to pale yellow liquid with an aromatic odor and is soluble in organic solvents. 3-Br-4-TFP is a strong oxidizing agent and has been used in organic synthesis, as a catalyst, and for the preparation of various pharmaceuticals. It is also used as a reagent in the synthesis of various polymers and other materials.

Scientific Research Applications

Aryne Route Synthesis

  • 3-Bromo-4-(trifluoromethoxy)phenol has been used in the synthesis of various organic compounds. A study by Schlosser and Castagnetti (2001) showed its role in the generation of phenyllithium intermediates, which are useful in organic synthesis (Schlosser & Castagnetti, 2001).

Halogenation and Isomerization

  • Fischer and Henderson (1983) investigated the bromination of phenols and found that this compound can undergo isomerization and disproportionation, highlighting its utility in chemical transformations (Fischer & Henderson, 1983).

Nanoparticle Synthesis

  • This compound has been used in the synthesis of nanoparticles. Fischer, Baier, and Mecking (2013) utilized it in the preparation of bright emission-tuned nanoparticles, demonstrating its application in advanced materials science (Fischer, Baier, & Mecking, 2013).

Epoxy Systems

  • In the field of polymer science, Wang and Mendoza (1991) explored the use of this compound in epoxy resins, particularly for electronic encapsulation applications, highlighting its contribution to the stability and fire retardancy of the materials (Wang & Mendoza, 1991).

Antibacterial Activity

  • The compound's role in antibacterial research has been explored. Prasad et al. (2006) synthesized Aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides, evaluating their antibacterial activity (Prasad, Babu, Reddy, Haranath, & Reddy, 2006).

Spectroelectrochemical Properties

  • Kamiloğlu et al. (2018) investigated the synthesis and spectroelectrochemical properties of phthalocyanines bearing this compound, showcasing its potential in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Photosensitive Diode Fabrication

  • In a study by Günsel et al. (2019), a tetra-substituted copper(ii) phthalocyanine with this compound groups was synthesized and used to fabricate a photosensitive diode, indicating applications in optoelectronics (Günsel, Bilgiçli, Pişkin, Tüzün, Yarasir, & Gündüz, 2019).

Chemical Derivatization and Environmental Studies

  • Fujita, Campbell, Mong, and Reinhard (2001) applied chemical derivatization techniques combined with mass spectrometry for the environmental characterization of metabolites, where similar compounds to this compound were analyzed (Fujita, Campbell, Mong, & Reinhard, 2001).

Alkylation in Phase-Transfer Catalysis

Biodegradation Studies

Inorganic Chemistry Applications

  • Kasuga, Anami, and Yamamoto (1978) demonstrated the utility of this compound in inorganic chemistry, particularly in the study of metal complexes (Kasuga, Anami, & Yamamoto, 1978).

Electrophilic Aromatic Trifluoromethylthiolation

  • Jereb and Gosak (2015) conducted a study on the electrophilic aromatic ring trifluoromethylthiolation of phenols, which included 4-(trifluoromethylthio)phenol derivatives (Jereb & Gosak, 2015).

Cluster Chemistry

Surfactant Systems in Chemistry

  • Currie (2004) studied the use of micellar media for substitution reactions involving phenols and bromo alcohols, demonstrating the relevance of such systems in chemical synthesis (Currie, 2004).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPNWQKCKBFPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373765
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-88-4
Record name 3-Bromo-4-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(trifluoromethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Bromo-4-(trifluoromethoxy)phenol?

A1: While the abstract doesn't explicitly state the molecular weight, it does mention that the structure of this compound was confirmed by MS (mass spectrometry) and 1H NMR (proton nuclear magnetic resonance) [].

  • Spectroscopic Data: The article confirms the structure through MS and 1H NMR, but the specific spectral data points are not provided in the abstract [].

Q2: Can you describe the synthetic route for producing this compound as outlined in the research?

A2: The synthesis starts with 2-(trifluoromethoxy)aniline.

  1. Nitration: 2-(trifluoromethoxy)aniline undergoes nitration to yield 2-trifluoromethoxy-5-nitroaniline [].
  2. Sandmeyer Reaction: This intermediate is then subjected to the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide [].
  3. Reduction: The nitro group in the resulting compound is reduced [].
  4. Hydrolysis: Finally, hydrolysis of the intermediate yields the desired product, this compound [].

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